molecular formula C10H19ClO2S B6176823 5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride CAS No. 1248068-68-9

5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride

Cat. No.: B6176823
CAS No.: 1248068-68-9
M. Wt: 238.78 g/mol
InChI Key: UISNFRGVVCUVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride (CAS: 2648861-38-3) is a chiral sulfonyl chloride derivative with a molecular formula of C₁₀H₁₉ClO₂S and a molecular weight of 238.77 g/mol . Its stereochemistry is defined as (1R,2S,5R), featuring a cyclohexane backbone substituted with a methyl group at position 5, an isopropyl group at position 2, and a sulfonyl chloride (-SO₂Cl) functional group at position 1. The compound’s SMILES notation (C[C@@H]1CCC@HC(C)C) highlights its stereochemical complexity, which is critical for its reactivity and applications in asymmetric synthesis . The sulfonyl chloride group renders it highly reactive toward nucleophiles, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

CAS No.

1248068-68-9

Molecular Formula

C10H19ClO2S

Molecular Weight

238.78 g/mol

IUPAC Name

5-methyl-2-propan-2-ylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO2S/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3

InChI Key

UISNFRGVVCUVAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)S(=O)(=O)Cl)C(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride typically involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield the corresponding sulfonamide, while reacting with an alcohol would produce the sulfonate ester .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds
Sulfonyl chlorides are crucial intermediates in the synthesis of various bioactive compounds. 5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride can be utilized to introduce sulfonamide functionalities into organic molecules, enhancing their biological activity. For instance, it can serve as a building block for the synthesis of sulfonamide drugs, which are known for their antibacterial properties.

1.2 Medicinal Chemistry
Research indicates that sulfonyl chlorides play a significant role in drug discovery and development. They are used to modify existing pharmaceutical compounds to improve their efficacy and reduce side effects. The specific structure of this compound allows for the design of new therapeutic agents targeting diseases mediated by metalloproteinases (MMPs), which are implicated in various inflammatory conditions and cancers .

Organic Synthesis

2.1 Reaction with Amines
this compound can react with amines to form sulfonamides. This reaction is valuable in organic synthesis for creating diverse chemical libraries used in medicinal chemistry and drug development.

2.2 Coupling Reactions
In synthetic organic chemistry, this compound can be employed in coupling reactions to form carbon-sulfur bonds. Such reactions are essential for developing complex molecules with specific functional groups necessary for biological activity .

Material Science

3.1 Polymer Chemistry
Sulfonyl chlorides are utilized in the production of polymers with enhanced properties. The introduction of sulfonyl groups can modify the thermal and mechanical properties of polymers, making them suitable for various applications, including coatings and adhesives.

3.2 Surface Modification
The compound can also be used for surface modification techniques, improving adhesion properties in composite materials or enhancing the hydrophobicity of surfaces . This is particularly relevant in industries focusing on advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides are versatile intermediates in organic synthesis. Below, 5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride is compared with structurally analogous compounds, emphasizing molecular properties, reactivity, and applications.

Structural and Molecular Comparison

Property This compound 5-Methoxy-pyridine-2-sulfonyl chloride
CAS Number 2648861-38-3 1060801-83-3
Molecular Formula C₁₀H₁₉ClO₂S C₆H₆ClNO₃S
Molecular Weight (g/mol) 238.77 207.63
Core Structure Cyclohexane Pyridine
Substituents Methyl, isopropyl, -SO₂Cl Methoxy, -SO₂Cl
Stereochemistry (1R,2S,5R) configuration Planar aromatic system (no stereocenters)

Reactivity and Stability

  • Electronic Effects : The electron-donating methoxy group in 5-methoxy-pyridine-2-sulfonyl chloride activates the pyridine ring, enhancing the electrophilicity of the sulfonyl chloride group. In contrast, the cyclohexane derivative’s aliphatic structure lacks conjugated electron-withdrawing/donating groups, resulting in moderate reactivity .
  • Hydrolytic Stability : Sulfonyl chlorides are generally moisture-sensitive. The pyridine-based compound may exhibit faster hydrolysis due to increased electrophilicity, whereas the cyclohexane derivative’s steric bulk could marginally improve stability under ambient conditions.

Research Findings and Practical Considerations

  • Synthetic Utility : The cyclohexane derivative’s stereochemistry allows for precise control over reaction outcomes in asymmetric catalysis, as demonstrated in recent studies on β-lactam antibiotic intermediates .
  • Thermodynamic Data : Differential scanning calorimetry (DSC) of the cyclohexane compound shows a melting point of 78–82°C, while the pyridine analog melts at 45–48°C, reflecting differences in crystalline packing due to structural rigidity .
  • Toxicity and Handling : Both compounds require strict anhydrous conditions during storage. The pyridine derivative’s lower molecular weight and higher volatility necessitate additional safety measures to prevent inhalation exposure .

Biological Activity

5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, toxicity, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1 C C C6 C C C S(Cl)O2\text{C}_1\text{ C C }\text{C}_6\text{ C C C }\text{S}(\text{Cl})\text{O}_2

This compound features a cyclohexane ring with a sulfonyl chloride functional group, which is known for its reactivity and potential to form various derivatives.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl chlorides, including this compound, exhibit significant antimicrobial activity. The following table summarizes the antimicrobial effects observed in various studies:

Microorganism Inhibition Zone (mm) Reference
Enterococcus faecium E515
Staphylococcus aureus ATCC 65389
Bacillus subtilis ATCC 66838
Candida albicans 3938

These findings indicate that the compound can effectively inhibit the growth of both Gram-positive bacteria and yeasts, suggesting its potential use as an antimicrobial agent.

Toxicity Profile

The toxicity of this compound has also been evaluated. According to PubChem, the compound is classified as harmful if swallowed and can cause severe skin burns and eye damage due to its corrosive nature . In vitro assays indicated moderate to high toxicity levels for related compounds, but specific data on this compound's toxicity remains limited.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonyl chlorides is crucial for optimizing their biological activity. Research indicates that modifications to the sulfonyl group and the cyclohexane ring can significantly affect the compound's potency against various pathogens. For example, alterations in substituents on the cyclohexane ring can enhance or diminish antimicrobial effectiveness .

Case Studies

A notable case study involved the synthesis of new derivatives from sulfonyl chlorides that demonstrated enhanced antimicrobial properties. In one study, derivatives were created by altering the substituents on the cyclohexane ring, leading to compounds with improved activity against resistant strains of bacteria . The findings suggest that further exploration of structural modifications could yield more potent antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of sulfonyl chlorides typically involves chlorosulfonation of the parent hydrocarbon. For cyclohexane derivatives, direct reaction with chlorosulfonic acid under controlled temperatures (0–5°C) is common. Evidence from analogous sulfonyl chloride syntheses suggests optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to ClSO₃H) and quenching with ice water to prevent over-sulfonation . Post-synthesis purification via fractional crystallization or column chromatography (using silica gel and hexane/ethyl acetate) is critical to isolate the target compound. Yield improvements (70–85%) are achievable by maintaining anhydrous conditions and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions on the cyclohexane ring and sulfonyl chloride functionality. For crystallographic validation, X-ray diffraction (XRD) with SHELX software is recommended for resolving stereochemical ambiguities, particularly for the isopropyl and methyl groups . Mass spectrometry (ESI-MS or EI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 265.8 for C₁₀H₁₇ClO₂S), while FT-IR peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O stretch) confirm the sulfonyl chloride group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its sulfonyl chloride reactivity, use fume hoods , nitrile gloves, and splash goggles. Hydrolytic decomposition releases HCl, necessitating neutralization traps (e.g., sodium bicarbonate). Store under inert gas (argon) at 2–8°C to prevent moisture absorption . For spill management, employ vermiculite or sand, followed by 10% NaOH solution to neutralize residual acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites (e.g., sulfur in the sulfonyl group). Transition state analysis for SN₂ reactions with amines or alcohols reveals steric effects from the isopropyl group, which may hinder nucleophilic attack. Solvent effects (e.g., DCM vs. THF) are modeled via Polarizable Continuum Models (PCM) to predict reaction rates . Validate computational results with kinetic studies (e.g., pseudo-first-order conditions) .

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Anomalous NMR splitting may arise from conformational isomerism in the cyclohexane ring (chair vs. boat) or hindered rotation of the isopropyl group. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can freeze or equilibrate conformers, clarifying splitting patterns . For conflicting mass spectrometry data, High-Resolution Mass Spectrometry (HRMS) with <2 ppm error confirms molecular formula accuracy. Cross-validate with independent techniques like Raman spectroscopy or XRD .

Q. How does steric hindrance from the isopropyl group influence the compound’s utility in multi-step syntheses?

  • Methodological Answer : The isopropyl group imposes steric constraints, reducing reactivity in bulky nucleophile reactions (e.g., tert-butoxy substitutions). Mitigate this by using small nucleophiles (e.g., NH₃, MeOH) or polar aprotic solvents (DMF, DMSO) to enhance accessibility. Kinetic studies show a 30–50% decrease in reaction rates compared to less-hindered analogs. Consider protecting-group strategies (e.g., silylation of hydroxyl intermediates) to temporarily reduce steric bulk .

Q. What are the implications of trace impurities (e.g., sulfonic acids) in downstream applications, and how can they be quantified?

  • Methodological Answer : Residual sulfonic acids (from incomplete chlorination) can catalyze undesired side reactions (e.g., ester hydrolysis). Quantify impurities via ion chromatography (detection limit: 0.1 ppm) or ¹H NMR integration of characteristic peaks (e.g., –SO₃H protons at δ 10–12 ppm). Purge impurities using activated charcoal or ion-exchange resins (e.g., Amberlyst A-21) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.